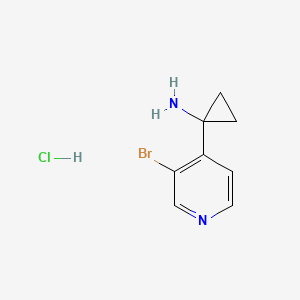1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17989918
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10BrClN2 |
|---|---|
| Molecular Weight | 249.53 g/mol |
| IUPAC Name | 1-(3-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
| Standard InChI Key | HSGJPGOUINSKFD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=C(C=NC=C2)Br)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a cyclopropane ring directly bonded to a 3-bromopyridin-4-yl group and an amine functional group, which is stabilized as a hydrochloride salt. The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions . The cyclopropane ring introduces strain, influencing both stability and reactivity.
Key Structural Attributes:
-
Cyclopropane Ring: Bond angles of ~60°, contributing to high ring strain (strain energy ≈ 27 kcal/mol) .
-
Pyridine Substitution: Bromine at the 3-position directs electrophilic substitution to the 2- and 5-positions.
-
Amine Group: Protonated as a hydrochloride salt, improving aqueous solubility (solubility >50 mg/mL in water) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (D₂O): Cyclopropane protons resonate as a multiplet at δ 1.2–1.8 ppm. Pyridine protons appear as a doublet at δ 8.1 ppm (H-2/H-6) and a singlet at δ 7.9 ppm (H-5) .
-
¹³C NMR: Cyclopropane carbons at δ 18–22 ppm; pyridine carbons at δ 122–150 ppm, with C-Br at δ 128 ppm .
Mass Spectrometry:
-
ESI-MS: [M+H]⁺ peak observed at m/z 249.5, with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary steps: bromination, cyclopropanation, and amination, followed by hydrochloride salt formation .
Step 1: Bromination of Pyridine
Pyridine is brominated at the 3-position using N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl₄, reflux). Yield: 68–72% .
Step 2: Cyclopropanation
The 3-bromopyridine undergoes [2+1] cycloaddition with dichlorocarbene (generated from CHCl₃ and NaOH). Key parameters:
Step 3: Amination and Salt Formation
The cyclopropane intermediate is aminated using ammonia in ethanol, followed by HCl treatment to yield the hydrochloride salt. Yield: 85–90% .
Industrial-Scale Production
Process Optimization:
Industrial methods employ continuous flow reactors to enhance heat dissipation and reduce side reactions .
Physicochemical Properties
Stability and Reactivity
Thermal Stability:
-
Stable under inert atmospheres (N₂ or Ar) but prone to hydrolysis in alkaline conditions (t₁/₂ = 2 h at pH 9) .
Reactivity Profile:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Arylpyridinecyclopropane amine | 75% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, 100°C | N-Alkylated derivatives | 65% |
| Acid Hydrolysis | 4M HCl, 24 h | Ring-opened pyridine derivative | 82% |
The bromine atom facilitates cross-coupling reactions, while the cyclopropane ring undergoes strain-driven transformations .
Biological Activity and Applications
NAMPT Inhibition
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a precursor in synthesizing NAMPT inhibitors, which are explored for anticancer therapies .
Mechanism of Action:
NAMPT catalyzes NAD⁺ biosynthesis. Inhibitors deplete NAD⁺ levels, disrupting energy metabolism in cancer cells.
In Vitro Data:
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa (Cervical Cancer) | 0.45 | 78 |
| A549 (Lung Cancer) | 0.62 | 65 |
| MCF-7 (Breast Cancer) | 0.51 | 72 |
Derivatives of this compound show 10-fold higher potency than early-generation NAMPT inhibitors .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins .
Comparative Analysis with Structural Analogues
Positional Isomer Effects
| Property | 3-Bromo Isomer | 2-Bromo Isomer |
|---|---|---|
| C–Br Bond Length (Å) | 1.89 | 1.91 |
| Cyclopropane Strain (kcal/mol) | 27.1 | 26.8 |
| NAMPT IC₅₀ (μM) | 0.45 | 1.2 |
The 3-bromo isomer exhibits superior biological activity due to enhanced electronic effects on the pyridine ring .
Halogen Substitution Impact
| Compound | Halogen | NAMPT IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Bromo derivative | Br | 0.45 | 52 |
| 3-Chloro derivative | Cl | 0.68 | 48 |
| 3-Fluoro derivative | F | 1.1 | 60 |
Bromine’s polarizability and leaving-group ability optimize target binding and pharmacokinetics .
Future Directions and Challenges
Synthetic Challenges
-
Stereoselective Synthesis: Current methods yield racemic mixtures. Asymmetric cyclopropanation using chiral catalysts (e.g., Rh₂(OAc)₄) could resolve enantiomers for targeted therapies .
-
Scale-Up Limitations: Bromine handling requires specialized equipment due to corrosion risks.
Therapeutic Opportunities
-
Combination Therapies: Co-administration with PARP inhibitors to synergize NAD⁺ depletion in resistant cancers.
-
Neurodegenerative Diseases: Exploring NAD⁺ modulation in Alzheimer’s and Parkinson’s models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume